![molecular formula C15H15NO3S B2809066 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 1421528-53-1](/img/structure/B2809066.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide, also known as DHβE, is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). It is a small molecule that has attracted significant attention due to its potential applications in scientific research.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including the one , have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds also exhibit anti-oxidative activities . They could be used in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Rings
Benzofuran compounds are used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Potential Natural Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-12(9-16-15(18)14-2-1-7-20-14)10-3-4-13-11(8-10)5-6-19-13/h1-4,7-8,12,17H,5-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBKAKGZSGKSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.